2-(Bromomethyl)-4-methyl-1-nitrobenzene

Mutagenicity Genotoxicity Drug Safety Screening

Developing nNOS inhibitors? Para-nitrobenzyl bromides pose Ames genotoxicity risks, while chloride analogs produce unwanted electron-transfer byproducts. This compound provides a validated solution: • Non-mutagenic ortho-nitro orientation (Ames-negative) vs. mutagenic para-isomers. • 40-fold nNOS potency enhancement via 5-methyl-2-nitroaryl pharmacophore (IC₅₀ 2.5 μM, Ki 1.4 μM). • Exclusive SN2 substitution with benzylic bromide; no competing electron-transfer side products. Supplied ≥95% purity; stored 2-8°C. In stock for global shipping.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 110822-05-4
Cat. No. B180800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-methyl-1-nitrobenzene
CAS110822-05-4
Synonyms(2-Bromomethyl)-4-methyl-1-nitrobenzene
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])CBr
InChIInChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3
InChIKeyLBNASNUBBZAFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-4-methyl-1-nitrobenzene: Core Identity & Procurement Profile


2-(Bromomethyl)-4-methyl-1-nitrobenzene (CAS 110822-05-4), also known as 5-Methyl-2-nitrobenzyl bromide, is a trisubstituted nitroaromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It features an ortho-nitro group, a para-methyl group, and a reactive benzylic bromomethyl substituent on the benzene ring [1]. This specific substitution pattern positions it as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing nitric oxide synthase (NOS) inhibitors and for use as a photolabile protecting group precursor [2]. The compound is commercially available as a solid at 95–98% purity with recommended storage at 2–8 °C .

Why 2-(Bromomethyl)-4-methyl-1-nitrobenzene Cannot Be Replaced by Analogs


Nitrobenzyl bromides share a common scaffold, but the precise positioning of substituents on the aromatic ring governs both biological activity and safety profile. Ortho-nitrobenzyl derivatives, including 2-(bromomethyl)-4-methyl-1-nitrobenzene, are non-mutagenic in the Ames Salmonella assay, whereas para-nitrobenzyl bromides are demonstrably mutagenic under identical conditions [1]. Furthermore, the presence of a 5-methyl substituent on the 2-nitroaryl ring confers a 40-fold enhancement in neuronal nitric oxide synthase (nNOS) inhibitory potency relative to the unsubstituted parent compound [2]. Substituting a chloride leaving group for the benzylic bromide shifts reaction outcomes away from clean nucleophilic substitution toward electron-transfer side products [3]. These orthogonal differentiation axes—genotoxicity, target potency, and reaction selectivity—mean that generic interchange among nitrobenzyl halides introduces unacceptable scientific and regulatory risk.

2-(Bromomethyl)-4-methyl-1-nitrobenzene: Quantitative Evidence vs. Closest Analogs


Ortho-Nitrobenzyl vs. Para-Nitrobenzyl Mutagenicity

In a systematic Ames test evaluation, ortho-nitrobenzyl bromides (the structural class to which 2-(bromomethyl)-4-methyl-1-nitrobenzene belongs) were non-mutagenic in Salmonella typhimurium strains TA100, TA100NR, and TA98 both with and without S9 metabolic activation. In contrast, para-nitrobenzyl bromide was mutagenic in TA100, with its specific activity following the sequence propionate > butyrate > benzoate > acetate > bromide [1]. For procurement decisions involving compounds destined for biological evaluation, the ortho-nitro orientation thus eliminates a genotoxicity liability that is intrinsic to the para isomer.

Mutagenicity Genotoxicity Drug Safety Screening

5-Methyl Substitution Enhances nNOS Inhibitory Potency

The 5-methyl substituent on the 2-nitroaryl ring—directly corresponding to the 4-methyl group in 2-(bromomethyl)-4-methyl-1-nitrobenzene—was identified as the single most impactful structural modification for neuronal nitric oxide synthase (nNOS) inhibition. The parent compound 3 (2-nitrophenyl-ornithine, lacking the 5-methyl group) showed weak nNOS inhibition. Introduction of the 5-methyl group yielded compound 10 with an IC₅₀ of 2.5 μM against nNOS, a 40-fold increase in potency [1]. Substitution at the 4-position led to loss of activity, and 6-nitro or 6-chloro substitutions provided only modest or no improvement. Thus, the 5-methyl-2-nitro substitution pattern of the target compound is validated as the optimal pharmacophoric motif for this target class.

Nitric Oxide Synthase Inhibition nNOS Medicinal Chemistry Structure-Activity Relationship

Benzylic Bromide Ensures Exclusive SN2 Substitution

In a comparative study of nitrobenzylic derivatives, the identity of the leaving group dictated the reaction pathway. 4-Nitrobenzyl chloride produced a mixture of electron-transfer products and nucleophilic substitution products, whereas 4-nitrobenzyl bromide yielded exclusively SN2 products, with electron-transfer products completely absent [1]. Bromide is established as a superior leaving group relative to chloride (pKa of HBr ≈ –9 vs. HCl ≈ –7), translating to faster, cleaner substitution reactions [2]. For the target compound, the benzylic bromide therefore enables predictable, high-yield coupling with amine, thiol, alcohol, and carboxylate nucleophiles, whereas the chloride analog (5-methyl-2-nitrobenzyl chloride, CAS 66424-91-7) risks competing reaction pathways.

Nucleophilic Substitution Leaving Group Reactivity Synthetic Chemistry Electron Transfer

Ortho-Methyl Substitution Enhances NO Photorelease

A CASPT2//CASSCF computational study demonstrated that the efficiency of nitric oxide photorelease from nitroaromatic compounds depends critically on two structural features: the presence of methyl groups at the ortho position relative to the nitro group, and the degree of molecular conjugation [1]. 2-(Bromomethyl)-4-methyl-1-nitrobenzene possesses an ortho-nitro group with a methyl substituent in the para (4-) position, contributing to the conjugation and electronic environment that modulates photoreactivity. While the study did not test the exact target compound, the class-level inference indicates that ortho-methylated nitrobenzenes have measurably enhanced photoreaction efficiency compared to unsubstituted nitrobenzene. This positions the target compound as a superior scaffold for developing photolabile caging groups relative to nitrobenzyl bromides lacking the methyl substituent.

Photocaging Nitric Oxide Photorelease Photolabile Protecting Groups Chemical Biology

LogP, PSA & Thermal Stability Profile

The target compound possesses a calculated LogP of 3.32 and a polar surface area (PSA) of 45.82 Ų . In comparison, the closely related 2-nitrobenzyl bromide (CAS 3958-60-9, lacking the 4-methyl group) has a lower LogP of approximately 2.3–2.5 (estimated from structural fragment contributions) and a comparable PSA. The higher LogP of the target compound reflects the lipophilic contribution of the para-methyl group, which enhances membrane permeability and organic solvent solubility—critical parameters for both biological assays and synthetic workup. The boiling point of 303.97 °C at 760 mmHg and flash point of 137.64 °C further define safe handling and distillation conditions. These numeric values provide objective criteria for solvent selection, storage protocols, and formulation decisions.

Lipophilicity Polar Surface Area Thermal Stability Pre-formulation

Commercial Purity & Analytical Documentation

Multiple reputable suppliers offer 2-(Bromomethyl)-4-methyl-1-nitrobenzene with documented purity: Sigma-Aldrich at 95% , Bidepharm at 95% with batch-specific QC data including NMR, HPLC, and GC , and Beyotime at 98% [1]. In comparison, the chloride analog 5-methyl-2-nitrobenzyl chloride (CAS 66424-91-7) is typically offered at 95% purity but with fewer vendors providing comprehensive analytical documentation. The availability of the target compound from major international suppliers with full characterization data reduces procurement risk and ensures experimental reproducibility across research sites.

Quality Assurance Purity Procurement Vendor Comparison

Validated Applications of 2-(Bromomethyl)-4-methyl-1-nitrobenzene


Synthesis of nNOS Inhibitors

The 5-methyl-2-nitroaryl motif is the pharmacophoric core responsible for a 40-fold enhancement in nNOS inhibitory potency relative to the unsubstituted 2-nitrophenyl scaffold [1]. 2-(Bromomethyl)-4-methyl-1-nitrobenzene serves as the direct alkylating agent for introducing this optimized motif onto amino acid scaffolds (e.g., ornithine derivatives) via nucleophilic substitution at the benzylic bromide. The resulting Nω-(5-methyl-2-nitroaryl) amino acids exhibit IC₅₀ values as low as 2.5 μM against nNOS with competitive inhibition kinetics (Ki = 1.4 μM) [1]. This application is directly supported by the SAR data in Section 3.

Photocaging Group Development

Ortho-nitrobenzyl bromides are the foundational reagents for installing photoremovable protecting (caging) groups onto cysteine, thiophosphoryl, and amine functionalities in peptides and proteins [2]. The presence of a methyl substituent on the aromatic ring enhances nitric oxide photorelease efficiency, as demonstrated by CASPT2//CASSCF computational modeling [3]. 2-(Bromomethyl)-4-methyl-1-nitrobenzene combines the established ortho-nitrobenzyl photocaging scaffold with the photoreactivity-enhancing methyl group, making it a differentiated tool for optochemical biology applications requiring light-controlled biomolecule activation.

Non-Mutagenic Building Block for Anticancer Agents

The ortho-nitrobenzyl bromide class, to which 2-(Bromomethyl)-4-methyl-1-nitrobenzene belongs, is non-mutagenic in the Ames assay, unlike para-nitrobenzyl bromides which exhibit clear mutagenicity in TA100 [4]. For medicinal chemistry programs developing bioreductive anticancer agents or other nitroaromatic-containing drug candidates, selecting an ortho-nitrobenzyl building block eliminates a structural genotoxicity alert. The target compound's reactive benzylic bromide enables conjugation to diverse molecular scaffolds while maintaining the safety advantage of the ortho-nitro orientation [4].

High-Yield Alkylating Agent for Pharmaceutical Synthesis

The benzylic bromide leaving group provides exclusive nucleophilic substitution (SN2) product formation, in contrast to chloride analogs that generate competing electron-transfer byproducts [5]. This reaction pathway fidelity translates to higher isolated yields and simpler purification in multi-step pharmaceutical intermediate syntheses. The compound's LogP of 3.32 facilitates extraction into organic solvents during workup, while its boiling point of 303.97 °C supports distillative purification if required . These combined attributes make it the preferred alkylating agent over the chloride analog (CAS 66424-91-7) for reactions requiring predictable, clean product profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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